5-(3-methoxyphenyl)-3,4-dihydro-2H-pyrrole
Overview
Description
5-(3-methoxyphenyl)-3,4-dihydro-2H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrroline ring substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methoxyphenyl)-3,4-dihydro-2H-pyrrole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methoxybenzaldehyde with an amine, followed by cyclization, can yield the desired pyrroline compound. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production. The choice of reagents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(3-methoxyphenyl)-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methoxy-substituted pyrroline oxides, while reduction can produce methoxy-substituted pyrrolidines.
Scientific Research Applications
5-(3-methoxyphenyl)-3,4-dihydro-2H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-methoxyphenyl)-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivative used. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
5-(3-methoxyphenyl)-3,4-dihydro-2H-pyrrole: shares similarities with other methoxy-substituted pyrrolines and pyrroles.
3-Methoxyphenylacetic acid: Another compound with a methoxyphenyl group, but with different chemical properties and applications.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A hybrid compound with potential anticancer activity.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H13NO |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C11H13NO/c1-13-10-5-2-4-9(8-10)11-6-3-7-12-11/h2,4-5,8H,3,6-7H2,1H3 |
InChI Key |
HWSWBBGDFNUVDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NCCC2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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